CC(C)(C)OC(=O)NC@@HC(O)=O
. This string represents the structure of the molecule in a linear format.
The synthesis of DL-N-Boc-3-pyrazol-1-YL-alanine can be achieved through several methods, often involving the coupling of pyrazole derivatives with alanine or its derivatives. A typical synthetic route may include the following steps:
The reaction conditions can vary based on the specific substrates used and desired yields, but typically involve mild temperatures and non-aqueous solvents to minimize hydrolysis of sensitive functional groups .
DL-N-Boc-3-pyrazol-1-YL-alanine consists of a pyrazole ring substituted at position 3 with an alanine moiety. The molecular structure can be visualized as follows:
Key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine bond angles and distances, confirming its structural integrity .
DL-N-Boc-3-pyrazol-1-YL-alanine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for expanding the chemical library of compounds derived from DL-N-Boc-3-pyrazol-1-YL-alanine for therapeutic applications .
The mechanism of action for DL-N-Boc-3-pyrazol-1-YL-alanine largely depends on its interactions with biological targets:
Further research is necessary to elucidate specific pathways and molecular targets influenced by this compound .
DL-N-Boc-3-pyrazol-1-YL-alanine has several important applications:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0